molecular formula C16H23FN2O2 B6076479 (2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine

(2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine

Cat. No. B6076479
M. Wt: 294.36 g/mol
InChI Key: WQRYPUJREVPUBT-UHFFFAOYSA-N
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Description

(2-{4-[(4-fluorophenyl)acetyl]-2-morpholinyl}ethyl)dimethylamine, commonly known as FMAEMDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

FMAEMDMA works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. FMAEMDMA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
FMAEMDMA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer properties. Additionally, FMAEMDMA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMAEMDMA is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. Additionally, FMAEMDMA has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of FMAEMDMA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several directions for future research on FMAEMDMA. One area of interest is the development of FMAEMDMA analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer properties of FMAEMDMA. Finally, more research is needed to explore the potential applications of FMAEMDMA in the treatment of neurological disorders such as Alzheimer's disease.

Synthesis Methods

FMAEMDMA is synthesized by reacting 4-fluoroacetophenone with 2-(dimethylamino)ethylmorpholine in the presence of a base. The reaction yields FMAEMDMA as a white solid with a purity of over 98%.

Scientific Research Applications

FMAEMDMA has been extensively studied for its potential applications in various areas of scientific research. It has been found to have a wide range of activities, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, FMAEMDMA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-18(2)8-7-15-12-19(9-10-21-15)16(20)11-13-3-5-14(17)6-4-13/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYPUJREVPUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone

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